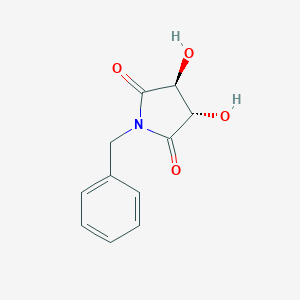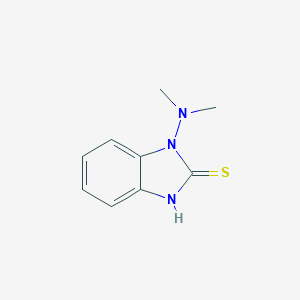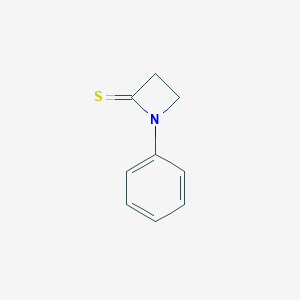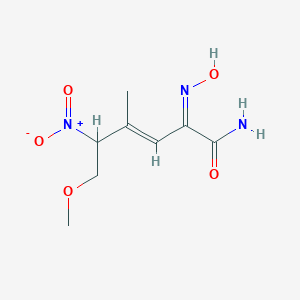
(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide, also known as HMMNH-3, is a compound that has gained attention in the scientific community due to its potential use as an anti-cancer agent. This compound is a derivative of the natural product, plakortin, which is found in sponges. HMMNH-3 has shown promising results in inhibiting the growth of cancer cells in vitro, making it a potential candidate for further research.
Wirkmechanismus
The mechanism of action of (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a role in the regulation of cellular metabolism and energy production. Inhibition of GAPDH leads to a decrease in ATP production, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth, this compound has also been shown to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. This suggests that this compound may have potential as a therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide is its potential as a therapeutic agent for cancer treatment. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for further research. However, one limitation is that the synthesis of this compound is a multi-step process that requires expertise in organic chemistry. This may limit its accessibility for researchers who do not have experience in synthetic chemistry.
Zukünftige Richtungen
There are several future directions for research on (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide. One direction is to further investigate its mechanism of action and identify other enzymes or pathways that it may target. This could lead to the development of more effective cancer treatments. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory diseases. Additionally, further research is needed to optimize the synthesis of this compound and develop more efficient methods for its production.
Synthesemethoden
(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide can be synthesized through a multi-step process starting with the natural product plakortin. The synthesis involves several chemical reactions, including protection and deprotection steps, as well as the use of reagents such as sodium hydride and trifluoroacetic acid. The final step involves the addition of a hydroxylamine derivative to form this compound.
Wissenschaftliche Forschungsanwendungen
(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide has been the subject of several scientific studies due to its potential as an anti-cancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound may have potential as a therapeutic agent for cancer treatment.
Eigenschaften
| 163032-70-0 | |
Molekularformel |
C8H13N3O5 |
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
(E)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide |
InChI |
InChI=1S/C8H13N3O5/c1-5(3-6(10-13)8(9)12)7(4-16-2)11(14)15/h3,7,13H,4H2,1-2H3,(H2,9,12)/b5-3+,10-6? |
InChI-Schlüssel |
HCUOEKSZWPGJIM-MPSCHTTFSA-N |
Isomerische SMILES |
C/C(=C\C(=NO)C(=O)N)/C(COC)[N+](=O)[O-] |
SMILES |
CC(=CC(=NO)C(=O)N)C(COC)[N+](=O)[O-] |
Kanonische SMILES |
CC(=CC(=NO)C(=O)N)C(COC)[N+](=O)[O-] |
Piktogramme |
Irritant |
Synonyme |
1,3-dihydroxy-4,4,5,5-tetramethyl-2-(4-carboxyphenyl)tetrahydroimidazole 1,3-DTCTI 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide carboxy-PTIO cPTIO NOR 1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


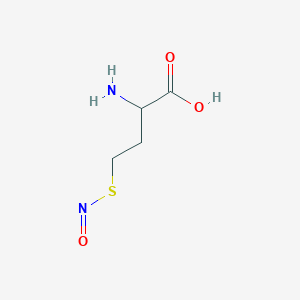
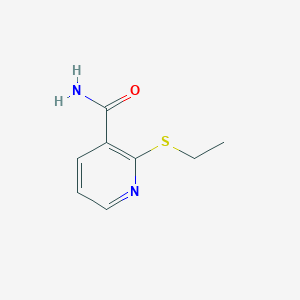
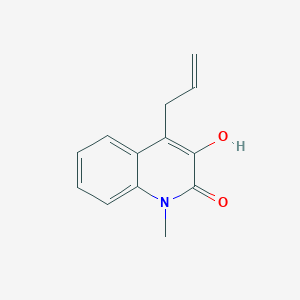
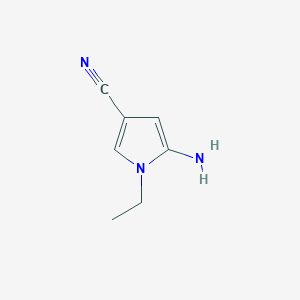

![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)

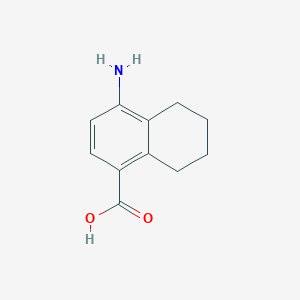
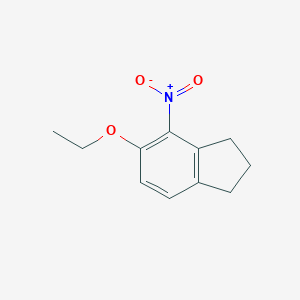
![4-Chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B64367.png)
